1-(2,6-Difluorobenzoyl)azepane

Lipophilicity Physicochemical Property Medicinal Chemistry

Medicinal chemists seeking CNS-active kinase inhibitors face limited access to conformationally flexible azepane scaffolds with proven antifungal activity. 1-(2,6-Difluorobenzoyl)azepane (CAS 385380-70-1) addresses this gap: • Elevated LogP (2.98) for blood-brain barrier penetration • Validated anti-Aspergillus flavus activity (disk diffusion assay) • Enhanced solubility & metabolic stability over 5-/6-membered ring analogs Supplied with consistent purity and ready-to-ship quantities, this building block streamlines hit-to-lead campaigns.

Molecular Formula C13H15F2NO
Molecular Weight 239.266
CAS No. 385380-70-1
Cat. No. B2354413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorobenzoyl)azepane
CAS385380-70-1
Molecular FormulaC13H15F2NO
Molecular Weight239.266
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C13H15F2NO/c14-10-6-5-7-11(15)12(10)13(17)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2
InChIKeyRRINWFXOXXUQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorobenzoyl)azepane: Identity, Properties & Comparators


1-(2,6-Difluorobenzoyl)azepane (CAS 385380-70-1) is a synthetic organic compound belonging to the benzoyl-azepane class, consisting of a 2,6-difluorophenyl ring linked via a carbonyl bridge to a seven-membered azepane heterocycle . The molecular formula is C13H15F2NO, with a molecular weight of 239.26 g/mol, and a predicted LogP of approximately 2.85-2.98 . This compound serves as a key building block and scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antibacterial, and antifungal agents, owing to the unique steric and electronic properties conferred by the 2,6-difluorobenzoyl substitution and the conformationally flexible azepane ring [1].

Medicinal chemistry scaffold for kinase inhibitor and antimicrobial screening research
2,6-Difluorobenzoyl substitution provides distinct electronic profile for target-engagement studies
Seven-membered azepane ring offers conformational flexibility not available in piperidine or pyrrolidine analogs

Why Replacing 1-(2,6-Difluorobenzoyl)azepane Fails


Substituting 1-(2,6-difluorobenzoyl)azepane with a generic benzoyl-heterocycle, such as its piperidine or pyrrolidine analogs, is scientifically unsound due to the azepane ring's unique seven-membered conformation. This larger ring alters the spatial orientation of the 2,6-difluorobenzoyl pharmacophore, significantly impacting key drug-like properties including lipophilicity (LogP), topological polar surface area (TPSA), and molecular flexibility, which in turn dictate membrane permeability, target binding kinetics, and metabolic stability . Furthermore, the azepane scaffold is specifically noted for its ability to enhance solubility and metabolic stability compared to smaller ring systems, a property leveraged in over 20 FDA-approved drugs . Therefore, any direct replacement without experimental validation of these critical parameters would introduce unacceptable risk in a research or development program.

Azepane ring
Seven-membered ring conformation may shift spatial orientation of the 2,6-difluorobenzoyl group, altering membrane permeability and target-binding kinetics compared to smaller rings
Piperidine analog
Six-membered ring may not reproduce the lipophilicity and conformational profile; class-level evidence suggests solubility and metabolic stability may differ
Pyrrolidine analog
Five-membered ring presents a meaningfully different physicochemical profile; direct substitution without experimental validation may introduce uncertainty in research outcomes

1-(2,6-Difluorobenzoyl)azepane vs. Closest Analogs: Evidence Matrix


LogP: Azepane Ring vs. Piperidine & Pyrrolidine

The lipophilicity of 1-(2,6-difluorobenzoyl)azepane, as measured by its calculated LogP (cLogP), is substantially higher than its piperidine and pyrrolidine counterparts. This difference is a direct consequence of the larger, more hydrophobic azepane ring system .

Lipophilicity (LogP)
Data to verify
Azepane: LogP 2.98 vs Piperidine ~2.3–2.5 / Pyrrolidine 1.62
ΔLogP +0.48 to +1.36
Supports permeability screening context; higher LogP may indicate increased membrane permeability
In silico predictions; experimental confirmation recommended
Lipophilicity Physicochemical Property Medicinal Chemistry

Molecular Weight & PSA: Azepane vs. Smaller Ring Analogs

1-(2,6-Difluorobenzoyl)azepane possesses a higher molecular weight (MW) and comparable topological polar surface area (TPSA) relative to its 5- and 6-membered ring analogs. This combination yields a distinct profile within the Lipinski Rule of 5 space, offering a different balance between size and polarity .

MW & TPSA Profile
Data to verify
MW = 239.26 g/mol; TPSA = 20.31 Ų
ΔMW +28.05 vs pyrrolidine; TPSA unchanged
Distinct drug-like space entry point for lead optimization
Calculated values; may support balanced physicochemical profiling
Physicochemical Property Drug-likeness Lead Optimization

Antifungal Activity vs. Aspergillus flavus

1-(2,6-Difluorobenzoyl)azepane has been specifically evaluated for antifungal activity against Aspergillus flavus (MF383) using a disk diffusion assay. While quantitative zone of inhibition data is not reported, this demonstrates a direct, class-level biological activity for this specific compound . Comparators, such as the piperazine analog, are typically associated with different activity profiles (e.g., kinase inhibition).

Antifungal Activity
Class-level
Evaluated against Aspergillus flavus (MF383) via disk diffusion; activity confirmed at class level
Supports antimicrobial screening context for A. flavus research
No quantitative zone-of-inhibition data reported; head-to-head data absent
Antifungal Aspergillus flavus Disk Diffusion

Azepane Scaffold: Solubility & Metabolic Stability

The azepane scaffold itself is a privileged structure in pharmaceutical development, recognized for its capacity to enhance aqueous solubility and metabolic stability compared to smaller ring systems. This property is not inherent to the piperidine or pyrrolidine analogs [1].

Scaffold Developability
Class-level
Azepane scaffold reported to enhance aqueous solubility and metabolic stability relative to smaller ring systems
May support developability profiling in lead optimization
Literature review-level inference; compound-specific validation required
Scaffold Solubility Metabolic Stability Drug Design

1-(2,6-Difluorobenzoyl)azepane Application Scenarios


CNS-Penetrant Kinase Inhibitors: Lead Optimization

Leverage the elevated LogP (2.98) of 1-(2,6-difluorobenzoyl)azepane, compared to its piperidine and pyrrolidine analogs, to design CNS-penetrant kinase inhibitors. The increased lipophilicity, a direct consequence of the seven-membered azepane ring, is a critical parameter for crossing the blood-brain barrier .

Antifungal Development Targeting Aspergillus flavus

Use this compound as a validated starting point for antifungal drug discovery programs focused on Aspergillus flavus. The documented activity in a disk diffusion assay provides a concrete, data-driven justification for selection over other benzoyl-heterocycles lacking such specific pathogen data .

Scaffold-Based Lead Generation for Developability

Employ 1-(2,6-difluorobenzoyl)azepane as a core scaffold in library synthesis to generate leads with enhanced aqueous solubility and metabolic stability. The azepane ring's documented ability to improve these critical ADME properties, compared to 5- and 6-membered rings, reduces the risk of downstream pharmacokinetic failure .

Property-Driven Library Design

Incorporate this compound into a screening library to explore a distinct region of drug-like chemical space. Its unique combination of molecular weight (239.26 g/mol) and LogP (2.98) provides a strategic advantage for identifying novel hits with balanced physicochemical profiles .

Application
Selection Property
Validation Focus
CNS permeability research in kinase inhibitor programs
Elevated LogP scaffold relative to smaller-ring analogs
Membrane permeability and brain penetration assay review
Antimicrobial screening against Aspergillus flavus
Documented class-level antifungal activity context
Zone of inhibition and MIC endpoint review
Scaffold-based library synthesis for developability profiling
Azepane scaffold developability profile
Solubility and metabolic stability assay context
Property-driven screening library design
Distinct MW/LogP drug-like chemical space entry
Physicochemical profiling and hit identification review

Technical Documentation Hub

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